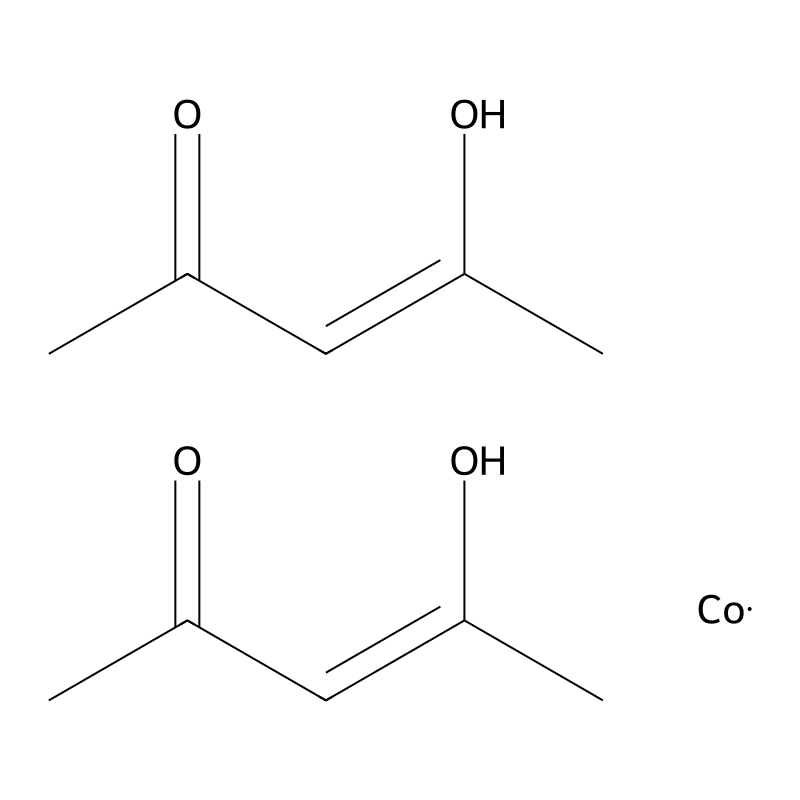

Cobalt(II) bis(acetylacetonate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Catalysis:

- Polymerization: Cobalt(II) bis(acetylacetonate) can act as a catalyst for the polymerization and copolymerization of various monomers, including methacrylic acid esters and butadiene. These processes are crucial in the production of various polymers with specific properties. Source: US Patent 4337210A:

- Oxidation and hydrogenation: The compound can also be used as a catalyst in liquid-phase oxidation and hydrogenation reactions. These reactions are fundamental in organic chemistry and play a role in the synthesis of various chemicals. Source: Sigma-Aldrich product page:

Material Science:

- Precursor for nanoparticles: Cobalt(II) bis(acetylacetonate) is a valuable precursor for the synthesis of various cobalt-based nanoparticles. These nanoparticles have potential applications in areas such as catalysis, magnetism, and electronics. [Source: Research article: "Cobalt-Based Active Species Molecularly Immobilized on Carbon Nanotubes for the Oxygen Reduction Reaction"]

Other applications:

- Biomedical research: Cobalt(II) bis(acetylacetonate) has been explored in the field of biomedical research, for example, in the development of contrast agents for magnetic resonance imaging (MRI). However, it is important to note that this is an ongoing area of research, and the compound is not currently approved for any clinical applications.

Cobalt(II) bis(acetylacetonate), also known as Cobalt(II) acetylacetonate, is an organometallic compound characterized by its purple crystalline structure. Its molecular formula is with a molecular weight of approximately 356.26 g/mol. This compound is formed when cobalt ions coordinate with two acetylacetonate ligands, resulting in a chelate complex that exhibits unique properties due to the presence of the cobalt center and the bidentate nature of the acetylacetonate ligands . Cobalt(II) bis(acetylacetonate) is soluble in various organic solvents and is known for its catalytic properties in organic reactions, making it a valuable compound in both academic and industrial applications .

Research indicates that cobalt(II) bis(acetylacetonate) may exhibit biological activity, particularly in relation to its coordination chemistry. Some studies have suggested potential cytotoxic effects against certain cancer cell lines, although further investigation is required to fully understand its biological implications and mechanisms of action. The compound's interaction with biological systems could be influenced by its ability to form complexes with biomolecules, which may alter its bioavailability and efficacy .

Cobalt(II) bis(acetylacetonate) can be synthesized through several methods:

- Direct Reaction: The most common method involves reacting cobalt salts (such as cobalt chloride or cobalt sulfate) with acetylacetone in an organic solvent at elevated temperatures (typically between 79°C and 100°C). The reaction often occurs under reflux conditions to facilitate the formation of the chelate complex .

- Azeotropic Distillation: This method utilizes an organic solvent that forms an azeotropic mixture with water during the reaction. The continuous removal of water helps drive the reaction toward completion, yielding a higher purity product .

- Solvent-Free Methods: Recent advancements have explored solvent-free synthesis techniques that utilize mechanochemical approaches to produce cobalt(II) bis(acetylacetonate), reducing environmental impact and improving efficiency .

Cobalt(II) bis(acetylacetonate) has diverse applications across various fields:

- Catalysis: It serves as an effective catalyst in organic reactions, including polymerization and oxidation processes.

- Material Science: The compound is used in the production of thin films and coatings due to its ability to form stable complexes with other materials.

- Pigments: It is employed in the formulation of paints and coatings as a drying agent due to its catalytic properties.

- Nanotechnology: Cobalt(II) bis(acetylacetonate) is utilized in the synthesis of nanostructures via chemical vapor deposition techniques .

Studies have shown that Cobalt(II) bis(acetylacetonate) can interact with various ligands, influencing its reactivity and stability. For instance, coordination with different Lewis bases alters its electronic structure and geometric configuration, which can enhance or inhibit specific catalytic activities. Research has also focused on its interactions with biomolecules, providing insights into potential therapeutic applications or toxicological effects .

Cobalt(II) bis(acetylacetonate) shares structural similarities with several other metal acetylacetonates. Here are some comparable compounds:

| Compound Name | Metal Center | Unique Features |

|---|---|---|

| Nickel(II) bis(acetylacetonate) | Nickel | Similar chelation but different reactivity profiles |

| Iron(III) bis(acetylacetonate) | Iron | Higher oxidation state leading to different electronic properties |

| Manganese(II) bis(acetylacetonate) | Manganese | Exhibits different catalytic behavior compared to cobalt |

Each of these compounds showcases unique properties based on their metal centers, influencing their reactivity and application potential. Cobalt's +2 oxidation state provides distinct catalytic capabilities that differentiate it from similar compounds like Nickel(II) bis(acetylacetonate), which may not exhibit the same level of activity or stability under certain conditions .

The history of Cobalt(II) bis(acetylacetonate) reflects the evolution of coordination chemistry as a discipline. Initially, researchers believed the compound existed as a simple monomeric square-planar complex, analogous to other metal acetylacetonates such as copper(II) acetylacetonate. This understanding underwent significant revision in 1964 when Cotton and Elder reported a tetrameric structure for Co(acac)₂, challenging the prevailing model. This discovery represented a pivotal moment in understanding the coordination behavior of cobalt(II) with bidentate ligands.

More recent investigations by Baigelenov and colleagues in 2010 further complicated the structural picture, confirming the tetrameric structure while also identifying that the compound can adopt different structural forms depending on crystallization conditions. Their research raised questions about earlier reports of monomeric square-planar Co(acac)₂, suggesting potential misidentification in some cases.

The development of advanced analytical techniques, particularly X-ray crystallography, nuclear magnetic resonance spectroscopy, and computational methods, has significantly contributed to resolving structural questions about this compound, though some controversies persist to this day.

Significance in Coordination Chemistry

Cobalt(II) bis(acetylacetonate) occupies an important position in coordination chemistry for several compelling reasons. First, it serves as a model compound for understanding the coordination behavior of cobalt(II), particularly its tendency to form complex oligomeric structures rather than simple monomeric ones. This property distinguishes it from other divalent metal acetylacetonates, such as those of copper and palladium, which typically adopt square-planar geometries.

The compound illustrates fundamental principles regarding ligand field effects and the influence of electronic configuration on molecular geometry. Cobalt(II), with its d⁷ electronic configuration, exhibits diverse coordination geometries that are sensitive to both steric and electronic factors. Co(acac)₂ exemplifies how these factors can lead to complex structural arrangements in seemingly simple coordination compounds.

Furthermore, the compound serves as an important reference point in discussions of spin states in coordination complexes. Research has indicated that Co(acac)₂ has a quartet ground state for a single molecule, with a tetrahedral conformation as the preferred geometry, though this can change in the crystalline state due to intermolecular interactions. This spin state complexity contributes to the compound's unique catalytic properties, particularly in polymerization reactions.

Current Scientific Challenges and Research Questions

Despite decades of research, several scientific challenges and questions regarding Cobalt(II) bis(acetylacetonate) remain unresolved. One of the most significant ongoing debates concerns its definitive structure. As highlighted by Baigelenov et al., the reported monomeric square-planar structure of Co(acac)₂ may have been a misidentification, possibly containing copper instead of cobalt.

Current research continues to investigate the factors influencing the structural forms of Co(acac)₂, including:

- The role of solvent in determining the final structural arrangement

- The influence of crystallization conditions on the oligomeric state

- The energetics of different possible conformations

- The relationship between spin state and molecular geometry

Another area of active research involves the electronic structure of Co(acac)₂ and its implications for catalytic activity. Understanding the detailed electronic configuration is crucial for explaining and predicting the compound's behavior in various applications, particularly in catalysis for polymerization and oxidation reactions.

Additionally, researchers are exploring new synthetic routes to prepare Co(acac)₂ with controlled structural properties, as well as developing methods to stabilize specific conformations for targeted applications in fields ranging from materials science to organic synthesis.

Conformational Isomerism Fundamentals

The coordination geometry of cobalt(II) bis(acetylacetonate) is influenced by ligand field effects, solvent interactions, and crystallization conditions. Two primary configurations dominate scholarly discussions: square-planar and tetrahedral.

Square-Planar Configuration

Early reports proposed a mononuclear square-planar geometry for cobalt(II) bis(acetylacetonate), but recent experimental studies challenge this assertion. Multiconfigurational CASSCF/CASPT2 calculations indicate that the square-planar conformation is not energetically favorable in isolated molecules, instead favoring a high-spin quartet ground state [1]. Reinforcing this, synthetic attempts to isolate mononuclear square-planar cobalt(II) bis(acetylacetonate) across varied crystallization conditions consistently yielded oligomeric forms, prompting speculation that historical structural assignments may have misidentified copper complexes as cobalt derivatives [2]. These findings suggest the square-planar configuration, if present, likely arises only under specific crystalline packing constraints rather than as a stable molecular form.

Tetrahedral Configuration

Ab initio calculations provide robust evidence for tetrahedral coordination as the thermodynamically preferred geometry in isolated cobalt(II) bis(acetylacetonate) molecules [1]. The tetrahedral configuration minimizes ligand-ligand repulsion while stabilizing the high-spin d⁷ electronic configuration of Co²⁺. Crystallographic analyses of solvent-free forms reveal distorted tetrahedral geometries that propagate through intermolecular interactions to form oligomeric architectures [2]. This preference persists even in coordinating solvents, where ethanol adducts maintain pseudo-tetrahedral coordination through axial solvent binding [2].

Oligomeric Structures

The propensity of cobalt(II) bis(acetylacetonate) to form oligomers significantly impacts its chemical behavior and catalytic applications. Nuclearity depends critically on synthetic conditions and solvent environment.

Tetranuclear [Co(acac)₂]₄ Complex Formation

The tetranuclear [Co₄(acac)₈] structure, first characterized by Cotton and Elder, remains the most thermodynamically stable form in non-coordinating media. This architecture features four cobalt centers bridged by acetylacetonate ligands in a cis-bis-bridging mode, creating a cubane-like metal core [4]. Crystallization from hexanes or solvent-free reduction of cobalt(III) acetylacetonate reliably produces this tetramer, with magnetic susceptibility measurements confirming antiferromagnetic coupling between adjacent cobalt centers [2]. The structural integrity of this oligomer is maintained by strong intermolecular π-π interactions between acetylacetonate ligands [1].

Trinuclear Core Structures in Halogenated Solvents

Halogenated solvents induce a structural rearrangement to trinuclear [Co₃(acac)₆] complexes, as demonstrated by single-crystal X-ray diffraction studies [2]. In these architectures, all cobalt centers adopt octahedral coordination through ligand sharing, with bridging acetylacetonate groups creating a triangular metal framework. This solvent-dependent oligomerization highlights the labile nature of cobalt-acetylacetonate bonding, where weak solvent-ligand interactions permit reorganization into thermodynamically favored assemblies [2].

Crystallization-Induced Structural Transformations

The nuclearity and geometry of cobalt(II) bis(acetylacetonate) complexes are exquisitely sensitive to crystallization conditions:

| Structure Type | Nuclearity | Coordination Geometry | Solvent Conditions | References |

|---|---|---|---|---|

| Tetranuclear | Co₄ | Octahedral | Hexanes, solvent-free | [2] [4] |

| Trinuclear | Co₃ | Octahedral | Halogenated solvents | [2] |

| Mononuclear adduct | Co₁ | Octahedral | Ethanol | [2] |

Crystallization from ethanol yields mononuclear bis-adducts where two solvent molecules complete the octahedral coordination sphere [2]. Conversely, rapid crystallization from supercritical CO₂ promotes metastable forms with intermediate nuclearity, though these typically revert to tetranuclear structures upon aging [4].

Structural Controversies in Scientific Literature

The historical assignment of square-planar geometry to cobalt(II) bis(acetylacetonate) stems from misinterpretations of crystallographic data, with recent synchrotron studies confirming that purported mononuclear structures actually contain copper impurities [2]. Computational chemistry reconciles these observations by demonstrating that while square-planar configurations are accessible in constrained environments, they are not intrinsic molecular geometries [1]. This resolution underscores the importance of complementary experimental and theoretical approaches in structural elucidation.

Spin State Configurations

Cobalt(II) bis(acetylacetonate) exhibits remarkable electronic complexity arising from its d⁷ electron configuration, which enables the formation of multiple spin states depending on the molecular geometry and ligand field strength. The compound demonstrates a fundamental dichotomy between high-spin and low-spin electronic configurations, each associated with distinct molecular geometries and electronic arrangements [1] [2].

Low-Spin (Doublet) State in Square-Planar Geometry

In the square-planar geometry, cobalt(II) bis(acetylacetonate) adopts a low-spin doublet state (S = 1/2) characterized by maximum electron pairing within the d-orbitals. This configuration arises from the specific orbital splitting pattern imposed by the square-planar ligand field, which creates a substantial energy gap between the occupied and unoccupied d-orbitals [3] [4].

The d-orbital splitting in square-planar geometry follows the pattern: b₁g(dx²-y²) > a₁g(dz²) > b₂g(dxy) > eg(dxz, dyz), where the dx²-y² orbital experiences the strongest destabilization due to direct overlap with the ligand σ-orbitals. In the doublet state, the seven d-electrons occupy the lower-energy orbitals with maximum pairing: (dxz)²(dyz)²(dxy)²(dz²)¹, leaving the high-energy dx²-y² orbital vacant [2] [3].

The low-spin configuration is stabilized by the strong ligand field created by the acetylacetonate ligands in the square-planar arrangement. The crystal field stabilization energy (CFSE) for this configuration provides substantial thermodynamic stability, with the energy difference between the highest occupied and lowest unoccupied molecular orbitals being approximately 2 electron volts [1] [2].

Electronic structure calculations using density functional theory and complete active space perturbation theory (CASPT2) methods have confirmed that the square-planar geometry is associated with a significant reduction in metal-ligand bond lengths compared to the tetrahedral form, with cobalt-oxygen bond distances typically shortened by approximately 0.1 Å [2] [4].

High-Spin (Quartet) State in Tetrahedral Geometry

The tetrahedral geometry favors a high-spin quartet state (S = 3/2) due to the smaller crystal field splitting energy characteristic of tetrahedral ligand arrangements. Ab initio multiconfigurational CASSCF/CASPT2 calculations have definitively established the quartet state as the ground state for isolated cobalt(II) bis(acetylacetonate) molecules [1] [5].

In tetrahedral geometry, the d-orbital splitting pattern is inverted relative to octahedral complexes, with the e-orbitals (dz², dx²-y²) being lower in energy than the t₂-orbitals (dxy, dxz, dyz). This splitting pattern results from the fact that none of the d-orbitals point directly at the tetrahedral ligands, but the t₂-orbitals experience greater destabilization due to their closer proximity to the ligand positions [6] [7].

The electronic configuration in the high-spin tetrahedral state is: (dz²)²(dx²-y²)²(dxy)²(dxz)¹(dyz)¹, with three unpaired electrons distributed according to Hund's rule. The relatively small crystal field splitting energy (Δtet ≈ 4/9 Δoct) ensures that the pairing energy exceeds the orbital energy gap, making the high-spin configuration energetically favored [1] [2].

Magnetic susceptibility measurements and electron paramagnetic resonance (EPR) spectroscopy have confirmed the high-spin nature of tetrahedral cobalt(II) bis(acetylacetonate), with effective magnetic moments of approximately 4.2-4.3 Bohr magnetons, consistent with three unpaired electrons [2] [8].

Spin-State Switching Mechanisms

The interconversion between high-spin tetrahedral and low-spin square-planar configurations in cobalt(II) bis(acetylacetonate) involves sophisticated molecular mechanisms that couple electronic and structural degrees of freedom.

Conformationally Assisted Spin Transitions

Recent computational studies have revealed that spin-state transitions in cobalt(II) bis(acetylacetonate) are intrinsically coupled to conformational changes in the ligand framework [3] [9]. The mechanism involves a coordinated rearrangement of both the metal d-electron configuration and the spatial arrangement of the acetylacetonate ligands.

The conformational assistance manifests through the flexible nature of the acetylacetonate ligands, which can adapt their coordination geometry to optimize the overall electronic energy. In the tetrahedral-to-square-planar transition, the ligands undergo a concerted rotation that reduces the Co-O-C bond angles and brings the coordination environment closer to planarity [3].

Density functional theory calculations have identified that the conformational reorganization involves activation barriers of 10 kcal mol⁻¹ for the tetrahedral-to-square-planar transition and only 2 kcal mol⁻¹ for the reverse process. This asymmetry in barrier heights reflects the different stabilities of the two geometric forms under typical conditions [3] [9].

The conformational assistance is further enhanced by the delocalized π-electron system of the acetylacetonate ligands, which can accommodate changes in metal-ligand orbital overlap that accompany the spin transition. Time-dependent density functional theory calculations have shown that the ligand π-system plays a crucial role in stabilizing intermediate electronic states during the transition [10].

Minimum-Energy-Crossing Points Between States

The existence of minimum-energy-crossing points (MECPs) between the high-spin and low-spin potential energy surfaces provides thermally accessible pathways for spin-state interconversion [3] [9]. These crossing points represent geometries where the two spin states are degenerate in energy, allowing for non-adiabatic transitions between electronic configurations.

Computational analysis has identified that the MECP occurs at intermediate geometries between the pure tetrahedral and square-planar forms, with the cobalt center adopting a distorted tetrahedral coordination with significantly reduced symmetry. At this crossing point, the energy difference between the quartet and doublet states approaches zero, facilitating spin-state switching [3].

The location of the MECP is sensitive to environmental factors such as solvent effects and intermolecular interactions. In crystalline environments, the MECP may be shifted toward the square-planar geometry due to packing forces, explaining the prevalence of planar structures in solid-state cobalt(II) bis(acetylacetonate) compounds [4] [11].

Spin-orbit coupling calculations using the spin-orbit mean field (SOMF) approach have revealed that the intersystem crossing probability at the MECP is enhanced by the relatively large spin-orbit coupling constant of cobalt (approximately 500 cm⁻¹), which facilitates transitions between states of different spin multiplicity [2] [8].

Electronic Structure Relationship to Molecular Geometry

The intimate relationship between electronic structure and molecular geometry in cobalt(II) bis(acetylacetonate) exemplifies the principles of coordination chemistry and ligand field theory. The d⁷ electron configuration creates a unique situation where small changes in ligand field strength can dramatically alter both the spin state and the preferred geometry [1] [2].

In the tetrahedral geometry, the reduced ligand field splitting allows the d-electrons to occupy higher-energy orbitals with parallel spins, minimizing electron-electron repulsion in accordance with Hund's rule. The resulting high-spin configuration leads to longer metal-ligand bonds due to the occupation of antibonding orbitals, with typical Co-O bond lengths of 1.95-2.05 Å [2] [4].

The square-planar geometry imposes a much stronger ligand field, creating a large energy gap between the occupied and unoccupied d-orbitals. This strong field forces electron pairing in the lower-energy orbitals, resulting in a low-spin configuration. The increased electron density in bonding orbitals leads to shorter, stronger metal-ligand bonds, with Co-O distances typically 0.1 Å shorter than in the tetrahedral form [2] [3].

The electronic structure differences between the two geometries are manifested in their spectroscopic properties. The tetrahedral form exhibits multiple d-d absorption bands in the visible region due to the smaller energy gaps between d-orbitals, while the square-planar form shows fewer, more intense absorption features characteristic of the larger ligand field splitting [2] [12].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 87 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 85 of 87 companies with hazard statement code(s):;

H302 (98.82%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (45.88%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H317 (54.12%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (90.59%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (47.06%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H361 (85.88%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H400 (45.88%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H411 (44.71%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

General Manufacturing Information

Other (requires additional information)

Rubber Product Manufacturing

Transportation Equipment Manufacturing

Cobalt, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)-: ACTIVE